molecular formula C9H12O B076419 (2,3-Dimethylphenyl)methanol CAS No. 13651-14-4

(2,3-Dimethylphenyl)methanol

Cat. No.: B076419
CAS No.: 13651-14-4
M. Wt: 136.19 g/mol
InChI Key: ZQQIVMXQYUZKIQ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methanol is an organic compound with the molecular formula C9H12O. It is a derivative of phenylmethanol, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,3-Dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2,3-dimethylphenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran. The reaction typically proceeds under mild conditions and yields the desired alcohol.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of (2,3-dimethylphenyl)methanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can be oxidized to (2,3-dimethylphenyl)methanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (2,3-dimethylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2,3-dimethylphenyl)methyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed:

    Oxidation: (2,3-Dimethylphenyl)methanone.

    Reduction: (2,3-Dimethylphenyl)methane.

    Substitution: (2,3-Dimethylphenyl)methyl chloride.

Scientific Research Applications

(2,3-Dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methanol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various chemical reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

    Phenylmethanol: Lacks the methyl groups at the 2nd and 3rd positions.

    (2,4-Dimethylphenyl)methanol: Has methyl groups at the 2nd and 4th positions instead of the 2nd and 3rd.

    (3,4-Dimethylphenyl)methanol: Methyl groups are at the 3rd and 4th positions.

Uniqueness: (2,3-Dimethylphenyl)methanol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in physical properties, such as boiling points and solubility, as well as variations in chemical behavior.

Properties

IUPAC Name

(2,3-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQIVMXQYUZKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929454
Record name (2,3-Dimethylphenyl)methanol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13651-14-4, 62862-32-2
Record name 2,3-Dimethylbenzenemethanol
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Record name Benzenemethanol, 2,3-dimethyl-
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Record name Benzenemethanol, dimethyl-
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Record name 13651-14-4
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Record name (2,3-Dimethylphenyl)methanol
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Record name 2,3-Dimethylbenzyl Alcohol
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Record name BENZENEMETHANOL, 2,3-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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